2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide
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Description
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity of Benzotriazole Derivatives
Compounds with benzotriazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Specific derivatives demonstrated potent efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, showing lower neurotoxicity and higher protective indexes compared to standard drugs, indicating potential applications in treating epilepsy and seizure disorders (Liu, Zhang, Jin, & Quan, 2016).
Antimicrobial and Antifungal Activities
A study synthesized and characterized a library of compounds for their in vitro antibacterial, antifungal, and antimycobacterial activities. Some compounds showed better activity than standard drugs like ciprofloxacin and pyrazinamide, indicating their potential as new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Anticancer Evaluation of Thiazolidinones
Novel 4-thiazolidinones containing benzothiazole moiety were synthesized and evaluated for their anticancer activity. Some compounds showed significant activity against various cancer cell lines, highlighting the importance of structural modification in developing new anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Synthesis and Evaluation of Inotropic Agents
Research on synthesizing new compounds for evaluating positive inotropic activities identified several candidates showing favorable activity compared to the standard drug Milrinone. This suggests potential applications in treating heart conditions by improving heart muscle contractility (Li, Cui, Liu, Hong, Quan, & Piao, 2008).
Insecticidal Properties of Heterocyclic Compounds
A study explored the synthesis of new heterocycles incorporating a thiadiazole moiety for their insecticidal potential against the cotton leafworm. This work demonstrates the agricultural applications of such compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-13-2-4-14(5-3-13)11-23-18(28)12-26-20-19(24-25-26)21(29)27(22(20)30)15-6-7-16-17(10-15)32-9-8-31-16/h2-7,10,19-20H,8-9,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURJDVPKTUYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3C(C(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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